C12H16BrN5O
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Overview
Description
The compound C12H16BrN5O 3-bromo-5-[1-(2-methoxy-2-methylpropyl)-1H-1,2,3,4-tetrazol-5-yl]aniline [_{{{CITATION{{{_1{3-bromo-5-1-(2-methoxy-2-methylpropyl)-1H-1,2,3,4-tetrazol-5-yl ... It is a brominated aromatic compound that contains a tetrazole ring and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-[1-(2-methoxy-2-methylpropyl)-1H-1,2,3,4-tetrazol-5-yl]aniline typically involves the following steps:
Bromination: : The starting material, aniline, is brominated to introduce the bromine atom.
Formation of Tetrazole Ring: : The brominated aniline undergoes a reaction to form the tetrazole ring.
Alkylation: : The tetrazole ring is then alkylated with 2-methoxy-2-methylpropyl to introduce the desired substituent.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-[1-(2-methoxy-2-methylpropyl)-1H-1,2,3,4-tetrazol-5-yl]aniline: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the bromine atom or other functional groups.
Substitution: : Substitution reactions can occur at the bromine atom or other reactive sites.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of reduced derivatives.
Substitution: : Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-bromo-5-[1-(2-methoxy-2-methylpropyl)-1H-1,2,3,4-tetrazol-5-yl]aniline: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical products.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the biological or chemical context in which it is used. For example, in antimicrobial applications, it may target bacterial cell walls or enzymes, while in anticancer applications, it may interfere with cell proliferation pathways.
Comparison with Similar Compounds
3-bromo-5-[1-(2-methoxy-2-methylpropyl)-1H-1,2,3,4-tetrazol-5-yl]aniline: is unique due to its specific structural features, such as the presence of the bromine atom and the tetrazole ring. Similar compounds include:
4-bromo-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1-propyl-1H-pyrrole-2-carboxamide
({5-bromo-2-[(1-methyl-1H-1,2,4-triazol-3-yl)oxy]pyridin-3-yl}methyl)(propan-2-yl)amine
These compounds share similarities in their bromine content and heterocyclic structures but differ in their substituents and functional groups, leading to different chemical and biological properties.
Properties
Molecular Formula |
C12H16BrN5O |
---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
2-[[5-bromo-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C12H16BrN5O/c1-7-6-8(2)18(17-7)12-15-9(3)10(13)11(16-12)14-4-5-19/h6,19H,4-5H2,1-3H3,(H,14,15,16) |
InChI Key |
ZYVIEBIZOPEPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C(=N2)NCCO)Br)C)C |
Origin of Product |
United States |
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